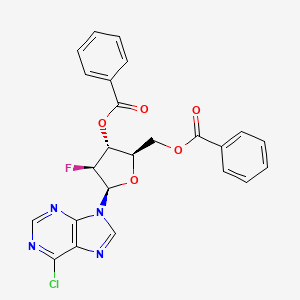
(Z)-ethyl 2-((2,2-diphenylacetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2,2-diphenylacetamido)benzoic acid is a related compound with a molecular formula of C21H17NO3 . Another related compound is 2-chloro-2,2-diphenylacetyl chloride with a molecular formula of C14H10Cl2O .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, there are general methods for synthesizing similar compounds. For instance, pyrimidine Schiff base ligands have been synthesized from 2-amino-4,6-dimethylpyrimidine dissolved in ethanol .
Molecular Structure Analysis
The molecular structure of related compounds such as 2-(2,2-diphenylacetamido)benzoic acid has been analyzed using various spectroscopic techniques .
Chemical Reactions Analysis
The compound 2,2-diphenyl-1,3-propanediol has been used in the development of anti-breast cancer treatments. Its FT-IR, 13C and 1H-NMR spectra were recorded theoretically and compared with experimental results .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, 2-(2,2-diphenylacetamido)benzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 586.2±50.0 °C at 760 mmHg, and a flash point of 308.3±30.1 °C . 2-chloro-2,2-diphenylacetyl chloride has a density of 1.286 g/cm3, a boiling point of 193ºC27 mm Hg(lit.), and a flash point of 113ºC .
Applications De Recherche Scientifique
Antioxidant Capacity Assessment
Research on antioxidant capacity assays, such as the ABTS/PP decolorization assay, provides a methodological framework for assessing the antioxidant potential of various compounds, including complex organic molecules similar to the one . These assays are crucial for understanding the antioxidant capacity of compounds, which may have implications in mitigating oxidative stress related to chronic diseases (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies offer insights into the application of organic compounds in medical diagnostics, particularly in neurodegenerative diseases like Alzheimer's. The development of specific ligands for PET imaging demonstrates the critical role of organic chemistry in advancing disease diagnostics and therapeutic monitoring (Nordberg, 2007).
Organic Thermoelectric Materials
The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives in thermoelectric materials highlights the significance of synthetic organic compounds in developing new energy technologies. These materials offer a sustainable alternative for energy conversion and have potential applications in various industries (Yue & Xu, 2012).
Impact of Molecular Modifications on Biological Activity
Reviews on the biological activities of 1,2,4-triazole derivatives underscore the importance of chemical modifications in enhancing or modulating the biological properties of compounds. Such studies are foundational for drug development and the understanding of compound interactions within biological systems (Ohloblina, 2022).
Mécanisme D'action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular signaling pathways, or modulating gene expression .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(2,2-diphenylacetyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-27-21(26)19-15(2)24(3)22(28-19)23-20(25)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXAULLENCYRQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)



![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)


![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)
![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)
![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)
